![molecular formula C5H4N2O3S B14866089 5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one](/img/structure/B14866089.png)
5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one: is a heterocyclic compound that features a unique fusion of dioxepine and thiadiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one typically involves cyclization reactions. One common method involves the reaction of nitrile sulphides with thiocarbonyl compounds through 1,3-dipolar cycloadditions . This reaction can be carried out under thermolysis conditions, yielding the desired dithiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anticancer and antimicrobial properties.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
作用機序
The mechanism of action of 5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as an anticancer agent or an antimicrobial compound .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share a similar core structure and exhibit various biological activities.
Dithiazoles: These compounds are structurally related and can undergo similar chemical reactions.
Uniqueness
5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and drugs with specific desired properties .
特性
分子式 |
C5H4N2O3S |
|---|---|
分子量 |
172.16 g/mol |
IUPAC名 |
[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-one |
InChI |
InChI=1S/C5H4N2O3S/c8-3-1-9-4-5(10-2-3)7-11-6-4/h1-2H2 |
InChIキー |
QCEYKEDLVBAVRE-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)COC2=NSN=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


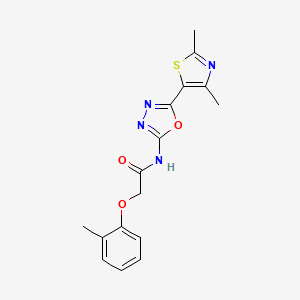

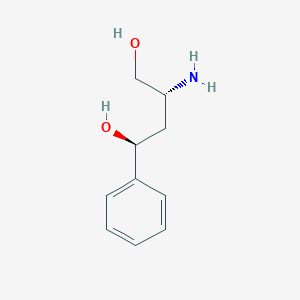
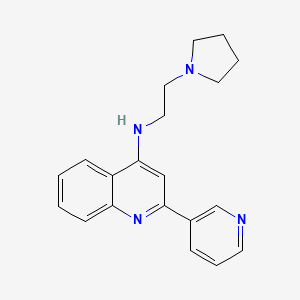
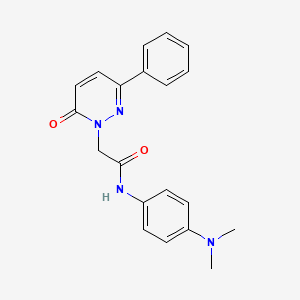
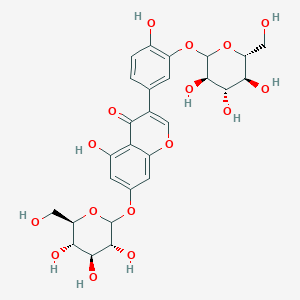
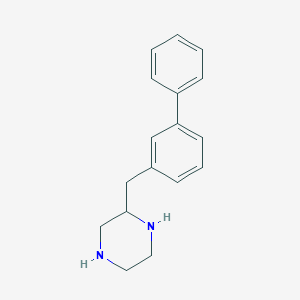
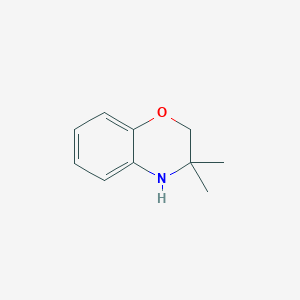
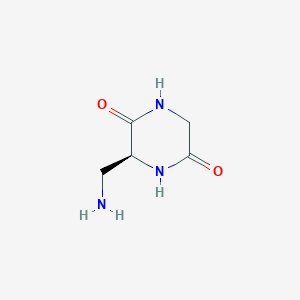


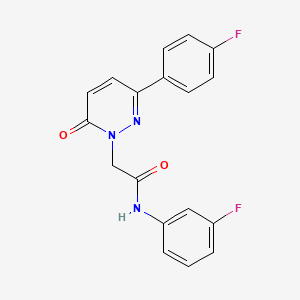
![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14866081.png)

